molecular formula C9H19Br B13196227 3-(Bromomethyl)-3,4-dimethylhexane

3-(Bromomethyl)-3,4-dimethylhexane

Cat. No.: B13196227
M. Wt: 207.15 g/mol
InChI Key: BCHGAAPTGGVTLH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3,4-dimethylhexane typically involves the bromination of 3,4-dimethylhexane. This can be achieved through the reaction of 3,4-dimethylhexane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Non-polar solvents like carbon tetrachloride or chloroform.

    Reaction Time: Several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators in a controlled environment allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-3,4-dimethylhexane has various applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3,4-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets include nucleophiles and bases, which interact with the bromomethyl group to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3,4-dimethylhexane
  • 3-(Iodomethyl)-3,4-dimethylhexane
  • 3-(Hydroxymethyl)-3,4-dimethylhexane

Uniqueness

3-(Bromomethyl)-3,4-dimethylhexane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-(bromomethyl)-3,4-dimethylhexane

InChI

InChI=1S/C9H19Br/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3

InChI Key

BCHGAAPTGGVTLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(CC)CBr

Origin of Product

United States

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